5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as FFA4 agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-obesity effects.
Mecanismo De Acción
5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist acts by binding to the free fatty acid receptor 4 (this compound), which is a G protein-coupled receptor that is expressed in various tissues, including adipose tissue, intestine, and immune cells. This compound agonist activates this compound signaling pathways, which leads to the activation of downstream signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway. These pathways regulate various cellular processes, including inflammation, glucose metabolism, and lipid metabolism.
Biochemical and Physiological Effects:
This compound agonist has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. This compound agonist has also been found to improve glucose metabolism and insulin sensitivity by increasing glucose uptake and reducing gluconeogenesis in animal models of diabetes. In addition, this compound agonist has been shown to reduce body weight and improve lipid metabolism by increasing energy expenditure and reducing lipid accumulation in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has several advantages for lab experiments. It has been extensively studied in animal models, and its mechanism of action is well understood. This compound agonist is also selective for this compound, which reduces the risk of off-target effects. However, this compound agonist has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. In addition, this compound agonist has not been extensively studied in humans, and its safety and efficacy in humans are unknown.
Direcciones Futuras
For the study of 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist include investigating its safety and efficacy in humans, developing new this compound agonists with improved properties, and exploring its role in other diseases.
Métodos De Síntesis
The synthesis of 5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist involves the reaction of 5-(4-Fluorophenyl)-2-furylmethylene) malononitrile with 2-(4-morpholinyl)-2-oxoethylamine and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of the product is high.
Aplicaciones Científicas De Investigación
5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione agonist has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-diabetic, and anti-obesity effects. This compound agonist has been shown to reduce inflammation in animal models of inflammatory bowel disease, asthma, and rheumatoid arthritis. It has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, this compound agonist has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.
Propiedades
Fórmula molecular |
C20H17FN2O5S |
---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17FN2O5S/c21-14-3-1-13(2-4-14)16-6-5-15(28-16)11-17-19(25)23(20(26)29-17)12-18(24)22-7-9-27-10-8-22/h1-6,11H,7-10,12H2/b17-11- |
Clave InChI |
JFKKNCIHAKQOAN-BOPFTXTBSA-N |
SMILES isomérico |
C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/SC2=O |
SMILES |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O |
SMILES canónico |
C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.